molecular formula C10H10N2O3 B8742033 2-Ethyl-5-nitroisoindolin-1-one

2-Ethyl-5-nitroisoindolin-1-one

Cat. No.: B8742033
M. Wt: 206.20 g/mol
InChI Key: COEXNXZPPDCAMI-UHFFFAOYSA-N
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Description

2-Ethyl-5-nitroisoindolin-1-one is a heterocyclic compound that belongs to the class of isoindolones It is characterized by the presence of a nitro group at the 5-position and an ethyl group at the 2-position of the isoindolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-nitroisoindolin-1-one can be achieved through several synthetic routes. One common method involves the nitration of 2-ethyl-2,3-dihydro-isoindol-1-one using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products. The nitration reaction introduces the nitro group at the 5-position of the isoindolone ring.

Another synthetic route involves the reduction of 2-ethyl-5-nitro-isoindoline-1,3-dione using a suitable reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst. This reduction step converts the nitro group to an amino group, followed by cyclization to form the desired this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-nitroisoindolin-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-Ethyl-5-amino-2,3-dihydro-isoindol-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

Scientific Research Applications

2-Ethyl-5-nitroisoindolin-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-nitroisoindolin-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes. The compound’s ability to undergo various chemical transformations also allows it to modulate different biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-5-amino-2,3-dihydro-isoindol-1-one: Similar structure but with an amino group instead of a nitro group.

    2-Methyl-5-nitro-2,3-dihydro-isoindol-1-one: Similar structure but with a methyl group instead of an ethyl group.

    2-Ethyl-5-nitroso-2,3-dihydro-isoindol-1-one: Similar structure but with a nitroso group instead of a nitro group.

Uniqueness

2-Ethyl-5-nitroisoindolin-1-one is unique due to the presence of both an ethyl group and a nitro group on the isoindolone ring. This combination of functional groups imparts specific chemical reactivity and biological activity to the compound, making it distinct from its analogs.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

2-ethyl-5-nitro-3H-isoindol-1-one

InChI

InChI=1S/C10H10N2O3/c1-2-11-6-7-5-8(12(14)15)3-4-9(7)10(11)13/h3-5H,2,6H2,1H3

InChI Key

COEXNXZPPDCAMI-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2=C(C1=O)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromomethyl-4-nitro-benzoic acid methyl ester (1.0 g, 3.64 mmol) was stirred in ethylamine (30 ml, 2.0M solution in THF) at room temperature. The reaction was stirred for 3 hrs, after which time the solvent was evaporated in vacuo and the crude residue triturated with diethyl ether. The resulting orange solid was filtered and dried in a vacuum oven (40° C.) to afford the title compound (634 mg, 85%). HPLC retention time 3.56 min. Mass spectrum (ES+) m/z 207 (M+H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Yield
85%

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